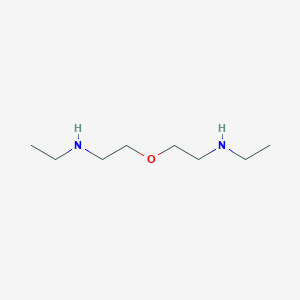
Ethanamine, 2,2'-oxybis[N-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ethanamine, 2,2’-oxybis[N-ethyl-] can be achieved through several methods. One common method involves the reaction of 2,2’-oxybisethanamine with hydrogen and formaldehyde in the presence of a fixed-bed hydrogenation catalyst . Another method involves treating N,N-dimethylethanolamine with gaseous sulfur trioxide, resulting in the formation of bis(2-(N,N-dimethylamino)ethyl) ether . Industrial production typically employs these methods due to their efficiency and high yield.
Analyse Chemischer Reaktionen
Ethanamine, 2,2’-oxybis[N-ethyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen, formaldehyde, and sulfur trioxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with formaldehyde and hydrogen produces bis(2-(N,N-dimethylamino)ethyl) ether .
Wissenschaftliche Forschungsanwendungen
Ethanamine, 2,2’-oxybis[N-ethyl-] has several scientific research applications. In chemistry, it is used as a catalyst in the production of polyurethane foams In biology, it can be used as a reagent in various biochemical assaysIndustrially, it is used in the production of epoxy-based plastics and urethane-based plastics .
Wirkmechanismus
The mechanism of action of ethanamine, 2,2’-oxybis[N-ethyl-] involves its role as a catalyst in chemical reactions. It facilitates the formation of polyurethane foams by promoting the reaction between polyols and isocyanates . The molecular targets and pathways involved in this process include the activation of the amine groups, which react with the isocyanate groups to form the urethane linkages .
Vergleich Mit ähnlichen Verbindungen
Ethanamine, 2,2’-oxybis[N-ethyl-] can be compared with other similar compounds such as ethanamine, 2,2’-oxybis[N,N-dimethyl-] and ethanamine, 2,2’-oxybis[N,N-diethyl-] . These compounds share similar structures but differ in the substituents attached to the nitrogen atoms. The unique properties of ethanamine, 2,2’-oxybis[N-ethyl-] make it particularly effective as a catalyst in the production of polyurethane foams .
Eigenschaften
CAS-Nummer |
90716-96-4 |
|---|---|
Molekularformel |
C8H20N2O |
Molekulargewicht |
160.26 g/mol |
IUPAC-Name |
N-ethyl-2-[2-(ethylamino)ethoxy]ethanamine |
InChI |
InChI=1S/C8H20N2O/c1-3-9-5-7-11-8-6-10-4-2/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
IFVIHAFZIQCCFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCOCCNCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


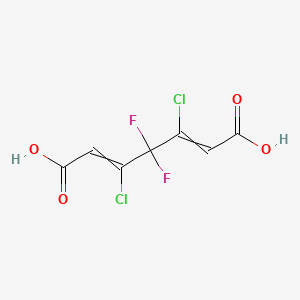
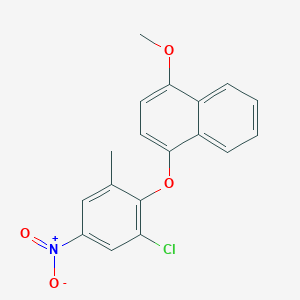
![N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide](/img/structure/B14366652.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide](/img/structure/B14366661.png)

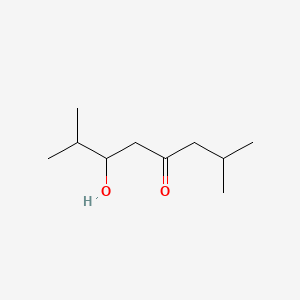
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14366677.png)
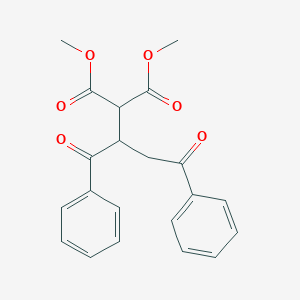
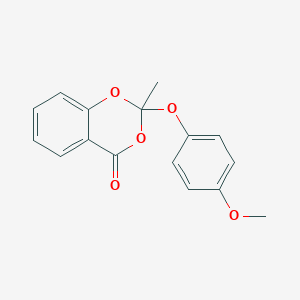

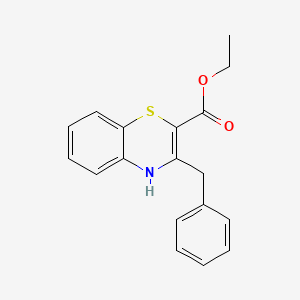


![1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one](/img/structure/B14366722.png)
